N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-5-phenyl-3-isoxazolecarboxamide
Overview
Description
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-5-phenyl-3-isoxazolecarboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-5-phenyl-3-isoxazolecarboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the pyrazole ring through the cyclization of hydrazine with a 1,3-dicarbonyl compound. The isoxazole ring can be synthesized via a cycloaddition reaction involving hydroxylamine and an α,β-unsaturated carbonyl compound. The final step involves coupling the pyrazole and isoxazole rings with the phenyl group under specific reaction conditions, such as using a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and temperature control are crucial factors in scaling up the synthesis for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-5-phenyl-3-isoxazolecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole or isoxazole rings are replaced with other groups
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or microwave-assisted reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-5-phenyl-3-isoxazolecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence .
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-5-phenyl-3-isoxazolecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pyrazole and isoxazole rings play a crucial role in the binding affinity and specificity of the compound. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds with similar pyrazole rings, such as 1-phenyl-3-methyl-5-pyrazolone.
Isoxazole Derivatives: Compounds with similar isoxazole rings, such as 3,5-dimethylisoxazole.
Phenyl-Substituted Compounds: Compounds with phenyl groups attached to heterocyclic rings, such as phenylpyridine
Uniqueness
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-5-phenyl-3-isoxazolecarboxamide is unique due to its combination of pyrazole, isoxazole, and phenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-N-methyl-5-phenyl-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-3-21-10-9-14(18-21)12-20(2)17(22)15-11-16(23-19-15)13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWXHWIWMKKTSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)CN(C)C(=O)C2=NOC(=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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